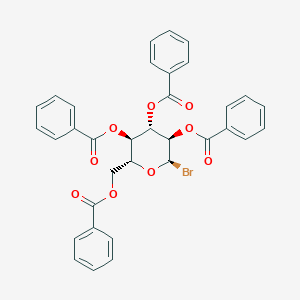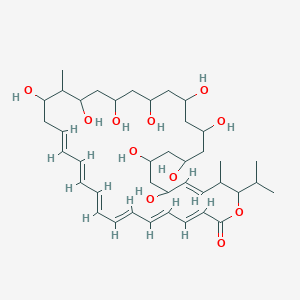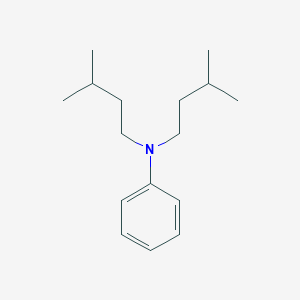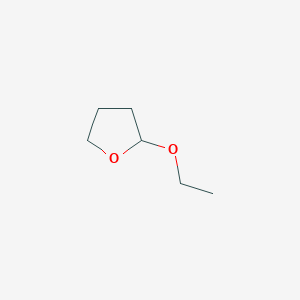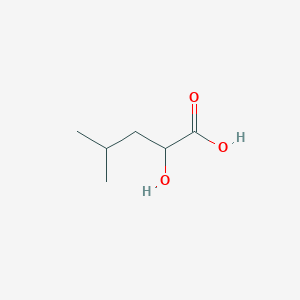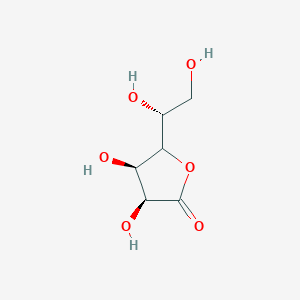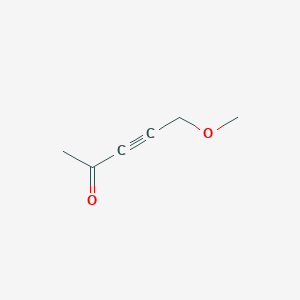
5-Methoxy-3-pentyn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3-pentyn-2-one (MPO) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPO is a ketone derivative of 5-methoxy-2-pentene, and it has been shown to have unique biochemical and physiological effects that make it a promising tool for studying various biological processes.
Wirkmechanismus
5-Methoxy-3-pentyn-2-one is thought to exert its effects through the inhibition of certain enzymes and proteins. Specifically, 5-Methoxy-3-pentyn-2-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, 5-Methoxy-3-pentyn-2-one can alter the expression of genes involved in various biological processes, including cell growth and differentiation.
Biochemische Und Physiologische Effekte
5-Methoxy-3-pentyn-2-one has been shown to have a number of unique biochemical and physiological effects. For example, 5-Methoxy-3-pentyn-2-one has been shown to induce the expression of certain genes involved in the regulation of cell growth and differentiation. Additionally, 5-Methoxy-3-pentyn-2-one has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Methoxy-3-pentyn-2-one in scientific research is its specificity for certain enzymes and proteins. By selectively inhibiting the activity of these molecules, 5-Methoxy-3-pentyn-2-one can provide insights into their function and role in various biological processes. However, one limitation of using 5-Methoxy-3-pentyn-2-one is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research involving 5-Methoxy-3-pentyn-2-one. One potential area of investigation is the development of new 5-Methoxy-3-pentyn-2-one derivatives with enhanced specificity and potency. Additionally, 5-Methoxy-3-pentyn-2-one could be used to study the role of HDACs in various disease states, including cancer and neurodegenerative disorders. Finally, 5-Methoxy-3-pentyn-2-one could be used to study the effects of environmental toxins and other xenobiotics on cellular metabolism and gene expression.
Synthesemethoden
5-Methoxy-3-pentyn-2-one can be synthesized through a multistep process starting from 5-methoxy-2-pentene. The first step involves the conversion of 5-methoxy-2-pentene to 5-methoxy-3-penten-2-one through a palladium-catalyzed reaction. The resulting compound is then subjected to a second reaction, which involves the addition of a terminal alkyne to the ketone group to form 5-Methoxy-3-pentyn-2-one.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-3-pentyn-2-one has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and cellular signaling pathways. One of the most promising applications of 5-Methoxy-3-pentyn-2-one is in the field of chemical biology, where it has been used as a tool to study the function of various proteins and enzymes in living cells.
Eigenschaften
CAS-Nummer |
13286-13-0 |
|---|---|
Produktname |
5-Methoxy-3-pentyn-2-one |
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
5-methoxypent-3-yn-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(7)4-3-5-8-2/h5H2,1-2H3 |
InChI-Schlüssel |
OLVDTZHGJBXKBW-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CCOC |
Kanonische SMILES |
CC(=O)C#CCOC |
Andere CAS-Nummern |
13286-13-0 |
Synonyme |
5-Methoxy-3-pentyn-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



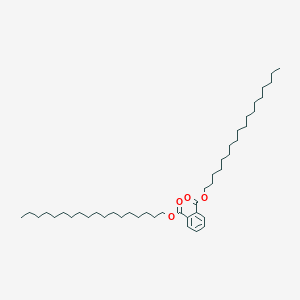
![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)
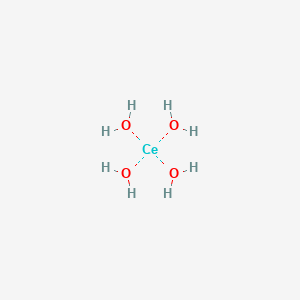
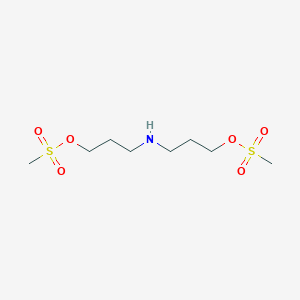
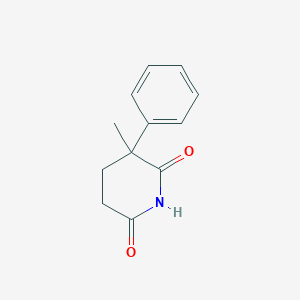
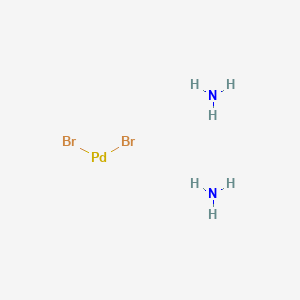
![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)
